molecular formula C12H16N4 B1483526 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098045-51-1

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1483526
CAS No.: 2098045-51-1
M. Wt: 216.28 g/mol
InChI Key: CTYQIMPDOIJZBJ-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine derivatives with β-diketones, followed by alkylation and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Uniqueness

What sets 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine apart from these similar compounds is its specific substitution pattern and the presence of the ethan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-16-9-10(6-7-13)12(15-16)11-5-3-4-8-14-11/h3-5,8-9H,2,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYQIMPDOIJZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

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